![molecular formula C18H17NO3 B1279145 (S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one CAS No. 104266-89-9](/img/structure/B1279145.png)
(S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one
Overview
Description
“(S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one” is a compound that belongs to the class of oxazolidin-2-ones . Oxazolidin-2-ones are a new class of antibacterial agents with a unique mechanism of action . They have gained popularity and interest in the scientific community due to their use as chiral auxiliary in stereoselective transformations .
Synthesis Analysis
Oxazolidin-2-ones are synthesized via diverse synthetic routes that have been extensively studied in academic and industrial labs . An efficient and environmentally friendly synthetic approach to prepare oxazolidin-2-one derivatives has been developed . This involves the [3 + 2] annulation of p-quinamines with CO2 using triethylenediamine (DABCO) as an organocatalyst .Molecular Structure Analysis
The 1,3-oxazolidin-2-one nucleus is a popular heterocycle framework in synthetic organic chemistry . The structure of oxazolidin-2-ones can be viewed using Java or Javascript .Chemical Reactions Analysis
Oxazolidin-2-ones are produced in good to excellent yields via [3 + 2] annulation of p-quinamines with CO2 . This strategy can be performed on a gram scale and tolerate a wide range of functional groups .Scientific Research Applications
Stereoselective Synthesis
This compound can be used in the stereoselective synthesis of various organic compounds . For example, it can be used in the synthesis of pinane-based 2-amino-1,3-diols . The stereoselective synthesis process involves the conversion of isopinocarveol prepared from (−)-α-pinene into condensed oxazolidin-2-one .
Fluorination of Phenylalanines
“(S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one” can be used in the fluorination of phenylalanines . For instance, treatment of oxazolidinone with N-fluorobenzenesulfonimide (NFSI) in the presence of NaHMDS affords the fluorinated oxazolidinone derivative .
Drug Development
Oxazolidin-2-ones, including “(S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one”, play a significant role in drug development . They can be used to improve the biophysical and chemical properties of bioactives .
Enzyme Inhibitors
Fluorinated amino acids, which can be synthesized using “(S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one”, have been used as enzyme inhibitors . They can modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein-protein interactions, and ribosomal translation .
Therapeutic Agents
Fluorinated amino acids, synthesized using “(S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one”, have also been used as therapeutic agents . They can influence the thermal stability and therapeutic properties of peptides and proteins .
Imaging of Tumor Ecosystems
Fluorinated phenylalanines, which can be synthesized using “(S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one”, have been used for topography imaging of tumor ecosystems using PET .
Mechanism of Action
properties
IUPAC Name |
(4S)-4-benzyl-3-(2-phenylacetyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-17(12-15-9-5-2-6-10-15)19-16(13-22-18(19)21)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFHLFHMTNGCPQ-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C(=O)O1)C(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401200821 | |
Record name | (4S)-3-(2-Phenylacetyl)-4-(phenylmethyl)-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401200821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one | |
CAS RN |
104266-89-9 | |
Record name | (4S)-3-(2-Phenylacetyl)-4-(phenylmethyl)-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104266-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4S)-3-(2-Phenylacetyl)-4-(phenylmethyl)-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401200821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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